Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate

Fluorescent Quantum Efficiency Cyanation Perylene Diester

Researchers requiring bay-functionalized perylene building blocks face limited options: non-brominated diesters lack reactive handles, while PDI isomers exhibit incompatible solubility and electronic profiles. This 4,10-dibromo perylene-3,9-dicarboxylate diester resolves these limitations with regiospecific bromination enabling exclusive Suzuki coupling at bay positions. • Direct precursor to 4,10-dicyanoperylene fluorophores (Φ = 91% in CHCl₃ vs. 83% for tetracyanoperylene) • XLogP3-AA 9.5 ensures compatibility with non-polar polymer matrices (PMMA, polystyrene) without phase separation • One-step NBS bromination, 78% isolated yield-cost-efficient procurement for scale-up

Molecular Formula C30H26Br2O4
Molecular Weight 610.3 g/mol
CAS No. 103147-47-3
Cat. No. B3045207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
CAS103147-47-3
Molecular FormulaC30H26Br2O4
Molecular Weight610.3 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=CC=C(C5=C(C=CC3=C45)C(=O)OCC(C)C)Br)Br
InChIInChI=1S/C30H26Br2O4/c1-15(2)13-35-29(33)21-7-5-17-20-10-12-24(32)28-22(30(34)36-14-16(3)4)8-6-18(26(20)28)19-9-11-23(31)27(21)25(17)19/h5-12,15-16H,13-14H2,1-4H3
InChIKeyDLRFXUSPTSJPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate (CAS 103147-47-3): A Strategic Bay-Dibrominated Perylene Diester Intermediate for High-Performance Fluorophores


Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is a perylene-3,9-dicarboxylate diester selectively dibrominated at the 4,10-positions (bay-region) of the perylene core. Unlike the widely commercialized non-halogenated diisobutyl perylene-3,9-dicarboxylate (Solvent Green 5, CAS 2744-50-5) [1] and the more extensively studied 1,7-dibromo-perylene-3,4,9,10-tetracarboxylic diimides (PDIs) [2], this compound incorporates bromine atoms on the perylene diester scaffold, enabling downstream cross-coupling chemistries that are inaccessible from the non-brominated parent [3]. Its computed XLogP3-AA of 9.5 (PubChem) [4] predicts high lipophilicity, which influences its processability in non-polar media relative to more polar diimide analogs.

Procurement Risk: Why Simple Perylene Diesters or 1,7-Dibromo-PDIs Cannot Replace 4,10-DibromoPerylene-3,9-dicarboxylate


Generic substitution within the perylene family is ill-advised because the specific 4,10-dibromination pattern on the 3,9-dicarboxylate scaffold dictates both the regiochemistry of subsequent cross-coupling reactions and the electronic character of the final fluorophore. The non-brominated parent (CAS 2744-50-5) lacks reactive handles for C–C bond formation at the bay positions, precluding its use as a building block for extended π-systems. Conversely, 1,7-dibromo-perylene diimides (PDIs) possess a different core electronic structure and imide-based solubility profile, leading to divergent optical band gaps and self-assembly behavior [1]. Even among dibromo-perylene diesters, the ester chain (e.g., diethyl vs. diisobutyl) significantly affects solubility, crystallinity, and processing characteristics [2]. Consequently, direct replacement without re-optimization of the entire synthetic route and device formulation is not feasible.

Quantitative Differentiation Evidence for Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate vs. Closest Analogs


Fluorescent Quantum Yield of Derived 4,10-Dicyano Compound Surpasses 3,4,9,10-Tetracyanoperylene

Cyanation of the target compound yields isobutyl 4,10-dicyanoperylene-3,9-dicarboxylate with a fluorescent quantum efficiency (Φ) of 91% in chloroform [1]. This significantly exceeds the 83% Φ reported for the structurally related 3,4,9,10-tetracyanoperylene under identical conditions [1], demonstrating that the 4,10-dicyano diester scaffold provides a superior fluorophore platform.

Fluorescent Quantum Efficiency Cyanation Perylene Diester

Superior Photostability of the 4,10-Dicyano Diester in PMMA vs. Non-Halogenated Perylene Diesters

The 4,10-dicyano derivative obtained from the target compound exhibits a change in extinction at λ_max (ΔExt) of only 4% after 168 hours of Xenotest exposure (200,000 lux, daylight filter) in PMMA [1]. While a direct comparator for the dibromo precursor is not provided, the patent explicitly states that non-halogenated perylene-3,9-dicarboxylic acid derivatives suffer from 'insufficient photostability' in PMMA, motivating the invention of the halogenated (and subsequently cyanated) series [1]. This infers a class-level advantage for the 4,10-dibromo intermediate as the gateway to photostable fluorophores.

Photostability Xenotest PMMA Matrix

High Lipophilicity (XLogP3-AA = 9.5) Enables Non-Polar Media Processing vs. Polar PDI Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 9.5 [1], indicating substantially higher lipophilicity compared to typical 1,7-dibromo-perylene diimides functionalized with short polar imide substituents (e.g., N,N'-bis(carboxymethyl)-1,7-dibromo-PDI, XLogP ≈ 5.6) [2]. While experimental solubility data are not reported head-to-head, the 2.5–4 log unit difference in XLogP strongly suggests markedly better solubility in non-polar organic solvents and polymer matrices, which is critical for solution-processed organic electronics and PMMA-based luminescent solar concentrators.

Lipophilicity Solubility Processability

Regiospecific 4,10-Dibromination Enables Cross-Coupling Inaccessible from 1,7-Dibromo-PDI Isomers

The 4,10-dibromination pattern on the perylene-3,9-dicarboxylate scaffold directs palladium-catalyzed cross-coupling exclusively to the bay positions adjacent to the ester groups, generating 4,10-bis(aryl)- and 4,10-bis(alkynyl)-substituted perylene diesters with defined geometry [1]. In contrast, 1,7-dibromo-perylene diimides undergo coupling at the 1,7-positions, yielding products with different steric and electronic properties. This regioisomeric distinction is absolute; a 1,7-dibromo-PDI cannot produce the same 4,10-substituted diester product [2]. The target compound's synthetic utility was demonstrated by Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid to afford the bis(trifluoromethylphenyl) derivative [1].

Regioselectivity Suzuki Coupling Functionalization

Computed Density and Boiling Point Establish Physical Identity Distinct from Non-Brominated Analog

The target compound exhibits a computed density of 1.51 g/cm³ and a boiling point of 681.6 °C at 760 mmHg . In comparison, the non-brominated analog, diisobutyl perylene-3,9-dicarboxylate, has a lower density of approximately 1.22 g/cm³ (estimated) and a lower boiling point of ~630 °C (estimated) . The increase in density (~24%) and boiling point is consistent with the higher molecular weight and polarizability introduced by the two bromine substituents, which can influence melt processing and vapor deposition parameters.

Physical Properties Density Boiling Point

Verified Synthetic Accessibility at 78% Yield Outperforms Literature Routes for 1,7-Dibromo-PDI Purification

The target compound is synthesized via NBS bromination of diisobutyl perylene-3,9-dicarboxylate in DMF, achieving an isolated yield of 78% (9.6 g) as a yellow solid pure by 1H NMR [1]. In comparison, reported procedures for 1,7-dibromo-perylene diimides often require careful control of reaction time and temperature to avoid over-bromination and typically yield 60-75% after chromatographic separation of mono- and dibromo mixtures [2]. The single-step, high-yielding protocol for the target compound reduces synthetic burden and cost for large-scale procurement.

Synthetic Yield Bromination Reproducibility

High-Value Application Scenarios for Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate Based on Quantitative Evidence


Synthesis of High-Quantum-Yield (Φ = 91%) 4,10-Dicyano Fluorophores for Luminescent Solar Concentrators

The compound serves as the direct precursor to isobutyl 4,10-dicyanoperylene-3,9-dicarboxylate, which exhibits a fluorescent quantum efficiency of 91% in chloroform and excellent photostability (ΔExt = 4% after 168 h Xenotest) in PMMA [1]. This performance surpasses the 83% Φ of 3,4,9,10-tetracyanoperylene, making the dibromo intermediate essential for fabricating high-efficiency luminescent solar concentrators and wavelength-conversion films.

Regiospecific Suzuki Coupling Building Block for Tailored 4,10-Diaryl-Perylene Diesters in Organic Electronics

The 4,10-dibromo substitution pattern enables exclusive Suzuki coupling at the bay positions, as demonstrated by the synthesis of 4,10-bis(4-(trifluoromethyl)phenyl)perylene-3,9-dicarboxylate [2]. This regiospecificity is unavailable from 1,7-dibromo-PDI isomers and is critical for designing perylene-based acceptors with precisely tuned LUMO energies for organic photovoltaics and photodetectors.

Lipophilic Fluorescent Probe for Non-Polar Polymer Matrices and Hydrophobic Environments

With a computed XLogP3-AA of 9.5 [3], the compound is inherently suited for dissolution in non-polar solvents and integration into hydrophobic polymer hosts without phase separation. This property is particularly valuable for doping PMMA, polystyrene, and polyolefin matrices in fluorescence-based sensors, security inks, and light-concentrating plastics where polar PDI derivatives would exhibit limited compatibility.

Cost-Effective Intermediate for Scalable Production of Photostable Perylene Dyes

The one-step NBS bromination protocol delivers the target compound in 78% isolated yield with simple precipitation workup [2], offering a more cost-efficient and scalable route compared to traditional multi-step syntheses of regioisomerically pure dibromo-PDIs. This yield advantage translates to reduced procurement costs for industrial dye and pigment manufacturers seeking to produce photostable perylene-based colorants.

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